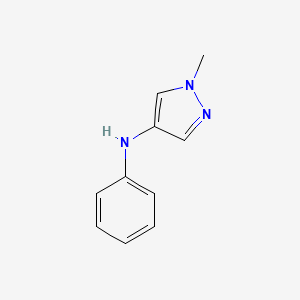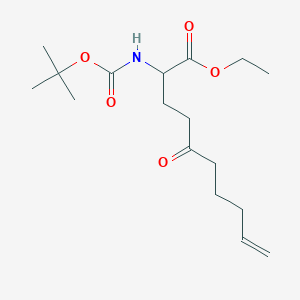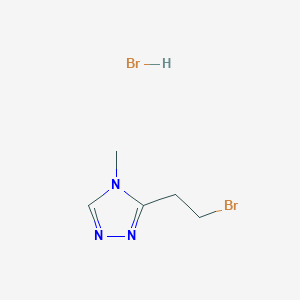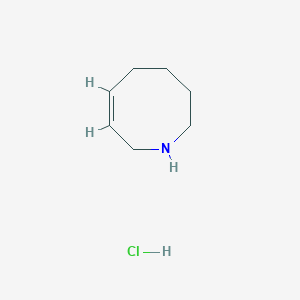
Dihydrokaempferol-3-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrokaempferol-3-glucoside, also known as aromadendrin-3-O-glucoside, is a flavanonol glycoside. It is a derivative of dihydrokaempferol, a natural flavonoid found in various fruits, vegetables, and plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrokaempferol-3-glucoside typically involves the glycosylation of dihydrokaempferol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer glucose from a donor molecule to dihydrokaempferol under mild conditions . Another approach involves chemical glycosylation, where dihydrokaempferol is reacted with a glucose donor in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Engineered microorganisms, like Saccharomyces cerevisiae, can be used to produce dihydrokaempferol, which is then glycosylated to form this compound . This method offers a sustainable and scalable approach to producing the compound.
Chemical Reactions Analysis
Types of Reactions
Dihydrokaempferol-3-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kaempferol-3-glucoside.
Reduction: It can be reduced to form dihydrokaempferol.
Substitution: It can undergo substitution reactions where the glucose moiety is replaced with other sugar units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Enzymatic or chemical catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Kaempferol-3-glucoside.
Reduction: Dihydrokaempferol.
Substitution: Various glycosides depending on the substituent.
Scientific Research Applications
Dihydrokaempferol-3-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of flavonoid glycosides.
Biology: It is investigated for its role in plant metabolism and its effects on plant growth and development.
Medicine: It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
Dihydrokaempferol-3-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like NF-κB.
Anticancer Activity: It induces apoptosis in cancer cells by activating the caspase cascade and modulating the expression of Bcl-2 family proteins.
Comparison with Similar Compounds
Similar Compounds
Kaempferol-3-glucoside: Similar in structure but has a double bond at the C2-C3 position.
Quercetin-3-glucoside: Another flavonoid glycoside with similar biological activities but different hydroxylation pattern.
Uniqueness
Dihydrokaempferol-3-glucoside is unique due to its specific glycosylation pattern and the presence of a saturated C2-C3 bond, which influences its bioavailability and biological activity .
Properties
Molecular Formula |
C21H22O11 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2 |
InChI Key |
VWBWQPAZMNABMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




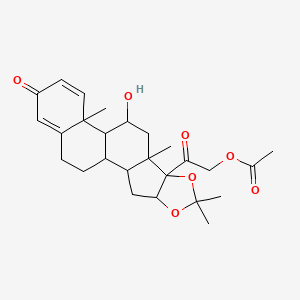
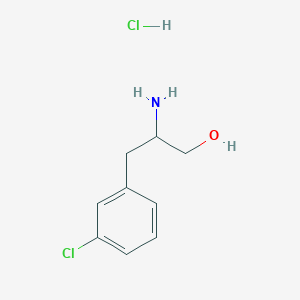
![rac-(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid, trans](/img/structure/B12310454.png)
![rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis](/img/structure/B12310466.png)
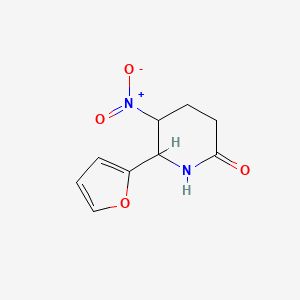
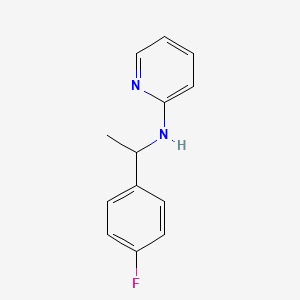
![1-[(Tert-butoxy)carbonyl]-4-(prop-1-en-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B12310502.png)
